![molecular formula C14H17N3O2S B7713387 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713387.png)
3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, microbial growth, and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including:
1. Reduction in inflammatory cytokines: This compound has been found to reduce the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
2. Inhibition of microbial growth: This compound has been shown to inhibit the growth of various bacterial and fungal strains.
3. Induction of apoptosis: Research studies have shown that this compound can induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in lab experiments include its synthetic nature, its potential anti-inflammatory, antimicrobial, and anticancer activities, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity, the need for further research to fully understand its mechanism of action, and the need for optimization of its synthesis method.
Direcciones Futuras
There are several future directions for research involving 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. These include:
1. Investigation of its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Optimization of its synthesis method to improve its yield and purity.
3. Investigation of its potential use in combination therapy with other drugs for the treatment of various types of cancers.
4. Investigation of its potential use in the development of new antimicrobial agents.
5. Investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
This compound is a synthetic compound that has potential applications in various fields, including anti-inflammatory, antimicrobial, and anticancer activities. Its mechanism of action is not fully understood, but it is believed to inhibit various enzymes and signaling pathways. Future research should focus on investigating its potential use in the treatment of various diseases and optimizing its synthesis method.
Métodos De Síntesis
3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is synthesized by a multistep process that involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethylthio-4-oxo-5-phenyl-4,5-dihydrothiazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-ethylthio-4-oxo-5-phenyl-4,5-dihydrothiazole-3-carbohydrazide. Finally, the carbohydrazide is reacted with phosphorus oxychloride and pyrimidine to form this compound.
Aplicaciones Científicas De Investigación
3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has various scientific research applications, including:
1. Anti-inflammatory activity: Studies have shown that this compound possesses anti-inflammatory activity and can be used in the treatment of inflammatory diseases.
2. Antimicrobial activity: This compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
3. Anticancer activity: Research studies have shown that this compound has potential anticancer activity and can be used in the treatment of various types of cancers.
Propiedades
IUPAC Name |
3-methyl-6-(4-methylpiperidine-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-3-5-16(6-4-9)12(18)11-7-15-14-17(13(11)19)10(2)8-20-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDAJJDRIXOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

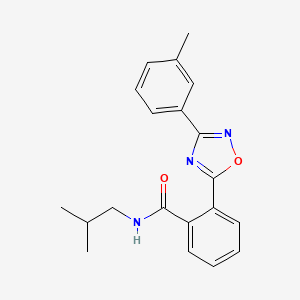
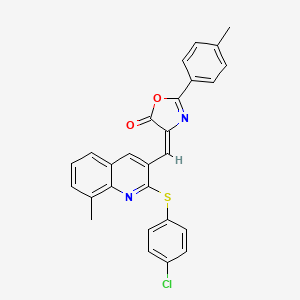
![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
![2-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713353.png)
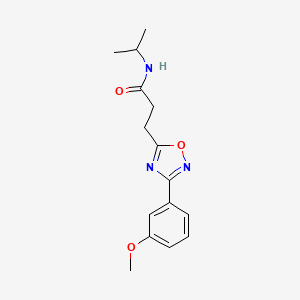
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7713368.png)
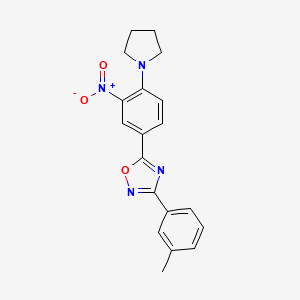
![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)


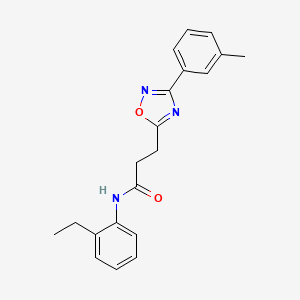

![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)